molecular formula C17H11Cl2NO4 B2915696 (Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 844651-68-9

(Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2915696
CAS No.: 844651-68-9
M. Wt: 364.18
InChI Key: HWXOXYJPCCQVRG-WCSRMQSCSA-N
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Description

(Z)-2-((2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic aurone derivative characterized by a benzofuran core fused with a 3-oxo-2,3-dihydro moiety. The Z-configuration of the 2,4-dichlorobenzylidene substituent at position 2 and the acetamide group at position 6 are critical to its structural and functional profile. Aurones, a subclass of flavonoids, are known for their planar geometry and ability to interact with biological targets such as tubulin, making them promising candidates for anticancer drug development . This compound’s design leverages halogenation (2,4-dichloro substitution) to enhance binding affinity and metabolic stability, while the acetamide group improves solubility compared to ester or cyano analogs .

Properties

IUPAC Name

2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c18-10-2-1-9(13(19)6-10)5-15-17(22)12-4-3-11(7-14(12)24-15)23-8-16(20)21/h1-7H,8H2,(H2,20,21)/b15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXOXYJPCCQVRG-WCSRMQSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)N)OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1OCC(=O)N)O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. Characterized by the presence of a benzofuran moiety and a dichlorobenzylidene group, this compound has garnered interest in medicinal chemistry due to its promising applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2O3C_{20}H_{18}Cl_2O_3. Its structure includes:

  • Benzofuran ring : Known for its diverse biological activities.
  • Dichlorobenzylidene group : Enhances lipophilicity and biological interactions.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant anticancer activity . For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation in solid tumors .
Compound Cell Line IC50 (µM) Effect
(Z)-compoundMCF-715.5Cytotoxic
(Z)-compoundHeLa10.0Cytotoxic

Anti-inflammatory Activity

Research indicates that this compound may modulate cytokine release, which is crucial in inflammatory responses:

  • Studies have shown varying effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .

Antimicrobial Activity

While primarily noted for its anticancer properties, some derivatives of benzofuran compounds have demonstrated limited antimicrobial activity against specific bacterial pathogens. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways .

Case Studies and Research Findings

  • Study on Benzoxazepine Derivatives : A study evaluated the anti-cancer and anti-inflammatory properties of synthesized benzoxazepine derivatives related to the compound . Results indicated significant cytotoxicity against selected solid tumor cell lines, suggesting potential therapeutic applications .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, further supporting its potential as a drug candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives share a common (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents on the benzylidene ring and the oxygen-linked functional group at position 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Compound Name Benzylidene Substituent Position 6 Substituent IC50 (PC-3 Cells) Tubulin Inhibition Key Findings
Target Compound (Z)-2-...acetamide 2,4-dichloro Acetamide Not reported Presumed (SAR) Hypothesized to bind colchicine site; acetamide may improve solubility vs. esters
(Z)-5a () 1-ethyl-5-methoxyindole Acetonitrile <100 nM Yes Inhibits PC-3 xenografts; no hERG toxicity; disrupts tubulin dynamics
(Z)-5b () Pyridine-4-yl 2,6-dichlorobenzyl <100 nM Yes Selective for leukemia cells; blocks T-ALL in zebrafish
(Z)-methyl 2-...acetate () 4-tert-butylphenyl Methyl ester Not reported Not tested High lipophilicity (XLogP3 = 5.2); potential pharmacokinetic limitations
{[(2Z)-2-(3,4-dimethoxybenzylidene)...} () 3,4-dimethoxy Carboxylic acid Not reported Not tested Polar (carboxylic acid); may favor aqueous solubility but reduce membrane permeability

Pharmacological Profiles

  • Potency : While the target compound’s IC50 is unreported, analogs like (Z)-5a and (Z)-5b achieve sub-100 nM potency in prostate and leukemia cell lines, suggesting that dichloro substitutions correlate with high activity .
  • Toxicity : The absence of hERG inhibition in (Z)-5a and low in vivo toxicity in mice models suggest that aurones with bulky substituents (e.g., indole, pyridine) are well-tolerated .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in ’s analog increases XLogP3 to 5.2, whereas the target compound’s acetamide likely reduces lipophilicity, balancing membrane permeability and solubility .
  • Solubility : Carboxylic acid derivatives () are more polar but may suffer from poor bioavailability, whereas acetamides offer intermediate polarity .

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